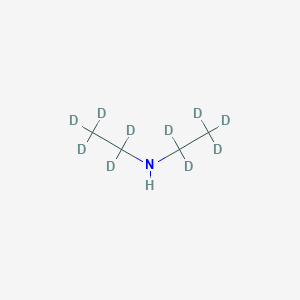
3,4,5-三氟苯甲酸
描述
3,4,5-Trifluorobenzoic acid is a benzoic acid derivative characterized by the presence of three fluorine atoms at the 3, 4, and 5 positions on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .
科学研究应用
3,4,5-Trifluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a transient directing group in catalytic C-H activation reactions.
Biology: Investigated for its potential inhibitory activity towards d-amino acid oxidases, which may have implications in treating mental disorders such as schizophrenia.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of specialty chemicals and materials, including liquid crystals and polymers
作用机制
Target of Action
3,4,5-Trifluorobenzoic acid is a benzoic acid derivative with three fluorine substituents . It primarily targets transition metal catalysed C-H activation reactions . It is also part of a group of compounds that have potential inhibitory activity towards d-amino acid oxidases .
Mode of Action
The compound acts as a transient directing group in transition metal catalysed C-H activation reactions . The fluorine electron withdrawing groups contribute the ideal acidity to the carboxylic acid while no steric hindrance group is present at the ortho-positions . 3,4,5-Trifluorobenzoic acid assists the concerted metalation deprotonation as the C-H activation step, thus facilitating the catalytic cycle .
Biochemical Pathways
It is known that the compound plays a role in transition metal catalysed c-h activation reactions , which are crucial in various biochemical processes.
Pharmacokinetics
It is noted that a salt of 3,4,5-trifluorobenzoic acid improves the solubility and permeability of naftopidil in benign prostatic hyperplasia treatment , suggesting that it may have favorable pharmacokinetic properties.
Result of Action
3,4,5-Trifluorobenzoic acid is used as a synthetic building block for dibenzoate esters type anticancer drugs . This suggests that the compound’s action at the molecular and cellular level could potentially contribute to anticancer effects.
生化分析
Biochemical Properties
3,4,5-Trifluorobenzoic acid plays a significant role in various biochemical reactions. It is known to interact with enzymes such as d-amino acid oxidases, which are involved in the metabolism of amino acids. The compound’s inhibitory activity towards these enzymes suggests its potential use in treating mental disorders like schizophrenia . Additionally, 3,4,5-Trifluorobenzoic acid is used as a transient directing group in transition metal-catalyzed C-H activation reactions, facilitating the catalytic cycle by assisting in the concerted metalation deprotonation step .
Cellular Effects
3,4,5-Trifluorobenzoic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s role in improving the solubility and permeability of naftopidil, a drug used in benign prostatic hyperplasia treatment, highlights its impact on cellular transport mechanisms . Furthermore, 3,4,5-Trifluorobenzoic acid is used as a synthetic building block for anticancer drugs, indicating its potential effects on cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 3,4,5-Trifluorobenzoic acid exerts its effects through various binding interactions with biomolecules. The fluorine atoms in the compound contribute to its ideal acidity, enhancing its ability to participate in catalytic cycles. The compound assists in the concerted metalation deprotonation step during C-H activation, facilitating the catalytic cycle . Additionally, 3,4,5-Trifluorobenzoic acid’s inhibitory activity towards d-amino acid oxidases involves binding interactions that inhibit the enzyme’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4,5-Trifluorobenzoic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard storage conditions, with a melting point of 97-99°C . Long-term studies have shown that 3,4,5-Trifluorobenzoic acid maintains its biochemical activity over extended periods, making it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of 3,4,5-Trifluorobenzoic acid vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. At high doses, 3,4,5-Trifluorobenzoic acid may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3,4,5-Trifluorobenzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s role in inhibiting d-amino acid oxidases suggests its involvement in amino acid metabolism . Additionally, its use as a transient directing group in C-H activation reactions indicates its participation in complex catalytic cycles .
Transport and Distribution
Within cells and tissues, 3,4,5-Trifluorobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity. For example, the compound’s ability to improve the solubility and permeability of naftopidil highlights its role in cellular transport mechanisms .
Subcellular Localization
3,4,5-Trifluorobenzoic acid’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function are affected by its localization within the cell, with specific interactions occurring in targeted subcellular regions .
准备方法
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzoic acid can be synthesized from 1,2,3-trifluorobenzene through a series of chemical reactions. One common method involves the oxidation of 1,2,3-trifluorobenzene using potassium permanganate in an alkaline medium. The reaction proceeds as follows:
Oxidation: 1,2,3-trifluorobenzene is oxidized to 3,4,5-trifluorobenzoic acid using potassium permanganate in an alkaline medium.
Purification: The resulting product is purified through recrystallization to obtain high-purity 3,4,5-trifluorobenzoic acid.
Industrial Production Methods
In industrial settings, the production of 3,4,5-trifluorobenzoic acid typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality .
化学反应分析
Types of Reactions
3,4,5-Trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used to facilitate ester formation
Major Products Formed
Substitution: Products with various functional groups replacing the fluorine atoms.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Esterification: Esters formed from the reaction with alcohols
相似化合物的比较
Similar Compounds
- 2,3,6-Trifluorobenzoic acid
- 2,4,5-Trifluorobenzoic acid
- 2,3,4,5-Tetrafluorobenzoic acid
- 2,3,4,5,6-Pentafluorobenzoic acid
Uniqueness of 3,4,5-Trifluorobenzoic Acid
3,4,5-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic properties and reactivity compared to other trifluorobenzoic acid isomers. The absence of steric hindrance at the ortho positions allows for efficient participation in catalytic reactions, making it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
3,4,5-trifluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMYKESYFHYUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357399 | |
| Record name | 3,4,5-Trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121602-93-5 | |
| Record name | 3,4,5-Trifluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121602-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4,5-trifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121602935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,4,5-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,4,5-Trifluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-Trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of 3,4,5-trifluorobenzoic acid challenging?
A1: Early attempts to synthesize 3,4,5-trifluorobenzoic acid faced significant hurdles. Researchers initially aimed to synthesize 3,4,5-trifluorophenylalanine and encountered difficulties obtaining the key intermediate, 3,4,5-trifluorobenzoic acid []. The traditional approach of using diazonium fluoborate salt pyrolysis, successful for similar compounds, failed to yield the desired product [].
Q2: How is 3,4,5-trifluorobenzoic acid utilized in organometallic chemistry?
A2: 3,4,5-Trifluorobenzoic acid serves as a valuable ligand in organometallic synthesis. Researchers have successfully synthesized and characterized bismuth and antimony complexes containing 3,4,5-trifluorobenzoate ligands [, , ]. These complexes offer insights into the coordination chemistry of heavy main-group elements and potential applications in catalysis.
Q3: What insights do computational studies provide regarding the structure of 3,4,5-trifluorobenzoic acid?
A3: Computational studies, specifically those focusing on rotational spectroscopy, have been employed to explore the conformational landscape of symmetrically fluorine-substituted benzoic acids, including 3,4,5-trifluorobenzoic acid []. These studies contribute to a deeper understanding of the molecule's structure and potential influence on its reactivity and interactions with other molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)






![1-cycloheptyl-3-[4-(cycloheptylamino)pyridin-3-yl]sulfonylurea](/img/structure/B123088.png)

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)


